

# "Anti-inflammatory agent 66" chemical structure and properties

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## Compound of Interest

Compound Name: Anti-inflammatory agent 66

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## An In-depth Technical Guide on Anti-inflammatory Agent SH66

This technical guide provides a comprehensive overview of the synthetic homoisoflavonoid derivative, SH66, a potent anti-neuroinflammatory agent. The document is intended for researchers, scientists, and drug development professionals, detailing its chemical structure, properties, mechanism of action, and relevant experimental protocols.

### Chemical Structure and Properties

SH66 is a synthetic homoisoflavonoid characterized by a 3-benzylidenechroman-4-one skeleton. Specifically, its structure is defined as (E)-3-(3-hydroxy-4-methoxybenzylidene)-5,7-dimethoxychroman-4-one.<sup>[1]</sup> This compound has been identified as a potent anti-neuroinflammatory agent through the screening of an in-house chemical library.<sup>[1]</sup>

Chemical Structure:

(E)-3-(3-hydroxy-4-methoxybenzylidene)-5,7-dimethoxychroman-4-one

Physicochemical and Biological Properties:

Property	Value	Reference
IUPAC Name	(E)-3-(3-hydroxy-4-methoxybenzylidene)-5,7-dimethoxychroman-4-one	[1]
Molecular Formula	C20H18O6	Inferred from structure
Appearance	Not specified in provided results	
Solubility	Not specified in provided results	
Biological Activity	Anti-neuroinflammatory	[1][2]
Mechanism of Action	Down-regulation of the NLRP3 inflammasome complex	[1][2]

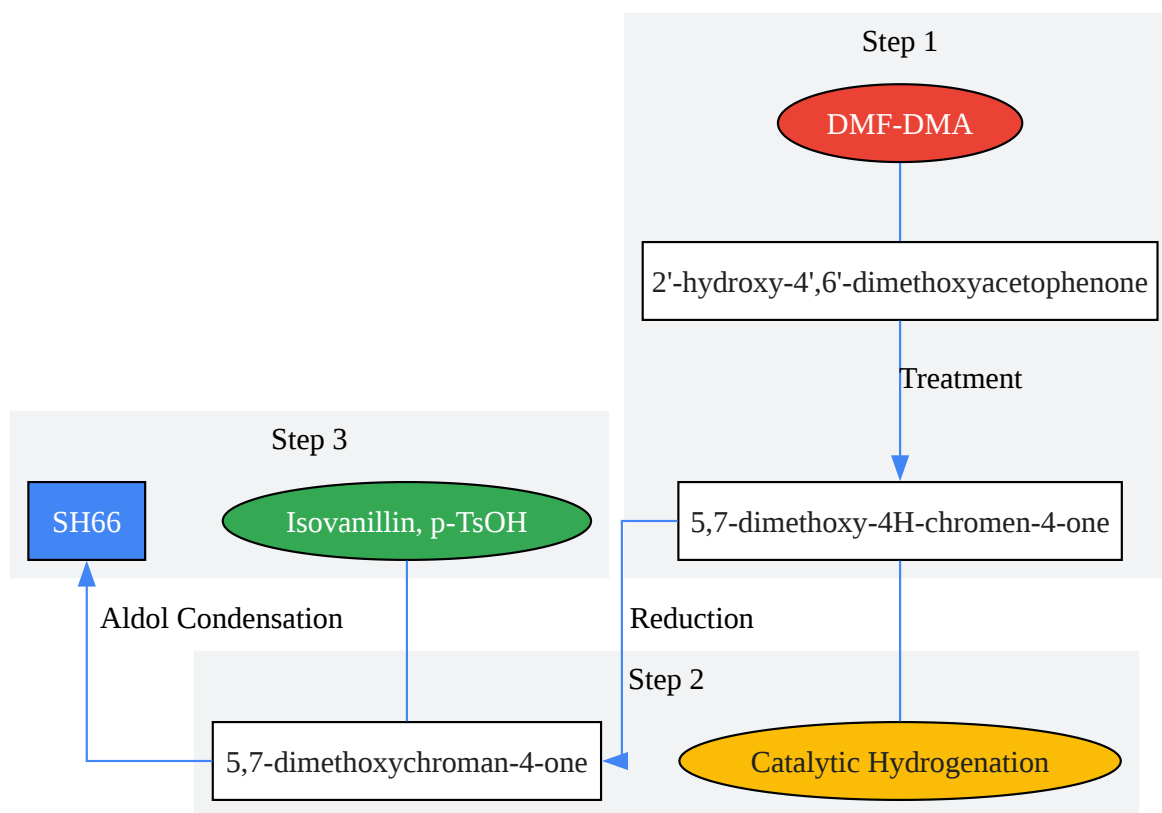
## Synthesis of SH66

The synthesis of SH66 is a three-step process starting from 2'-hydroxy-4',6'-dimethoxyacetophenone, with a total yield of 64%. [1][2]

Experimental Protocol for Synthesis:

- Step 1: Synthesis of 5,7-dimethoxy-4H-chromen-4-one (3)
  - 2'-hydroxy-4',6'-dimethoxyacetophenone (2) is treated with N,N-dimethylformamide dimethyl acetal (DMF-DMA). [1][2]
- Step 2: Synthesis of 5,7-dimethoxychroman-4-one (4)
  - The resulting 5,7-dimethoxy-4H-chromen-4-one (3) undergoes catalytic hydrogenation to yield 5,7-dimethoxychroman-4-one (4). [1][2]
- Step 3: Synthesis of SH66 (1)
  - SH66 is obtained via an aldol condensation of 5,7-dimethoxychroman-4-one (4) with isovanillin using catalytic p-toluenesulfonic acid (p-TsOH). [1]

## Synthesis Workflow Diagram:

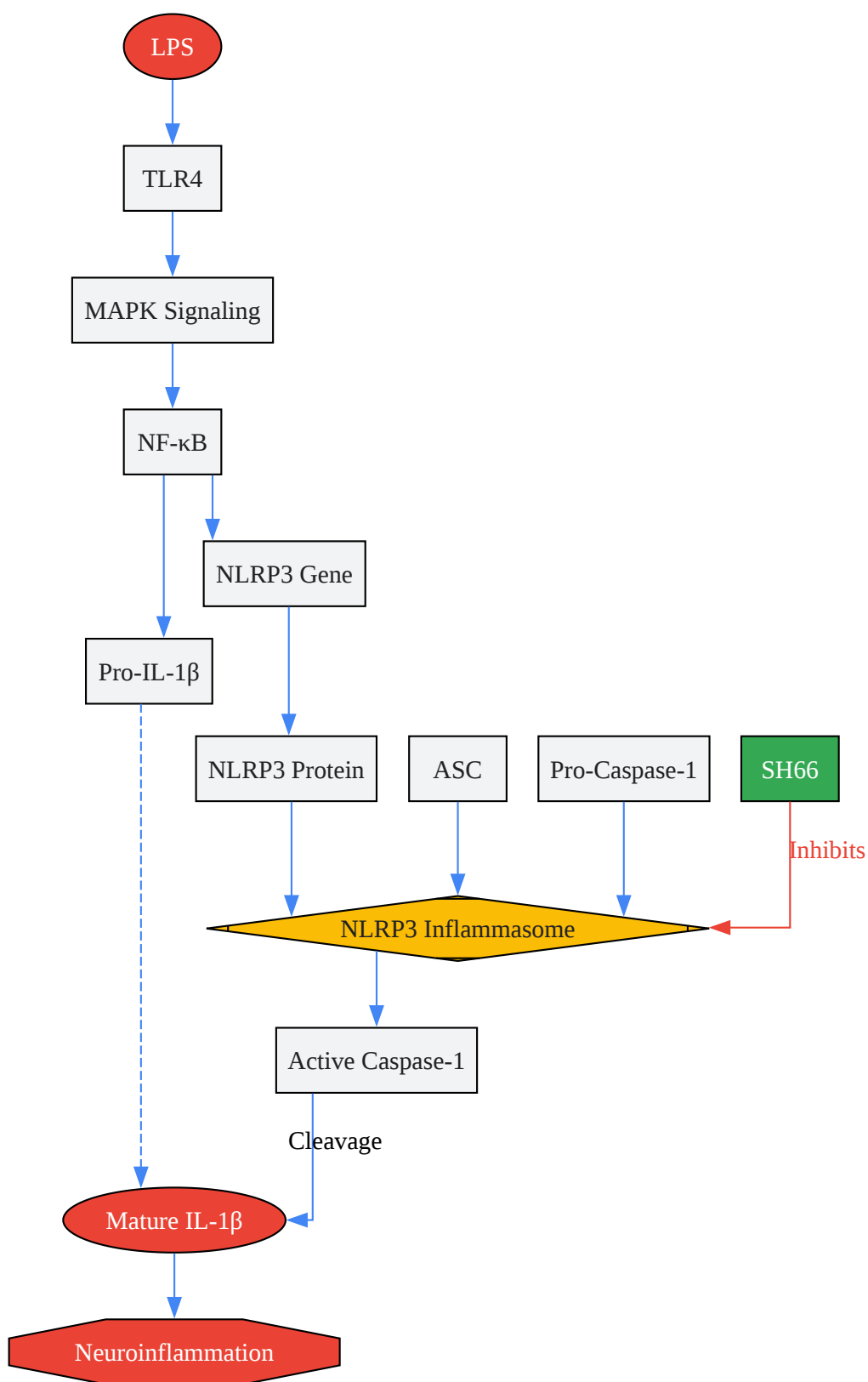
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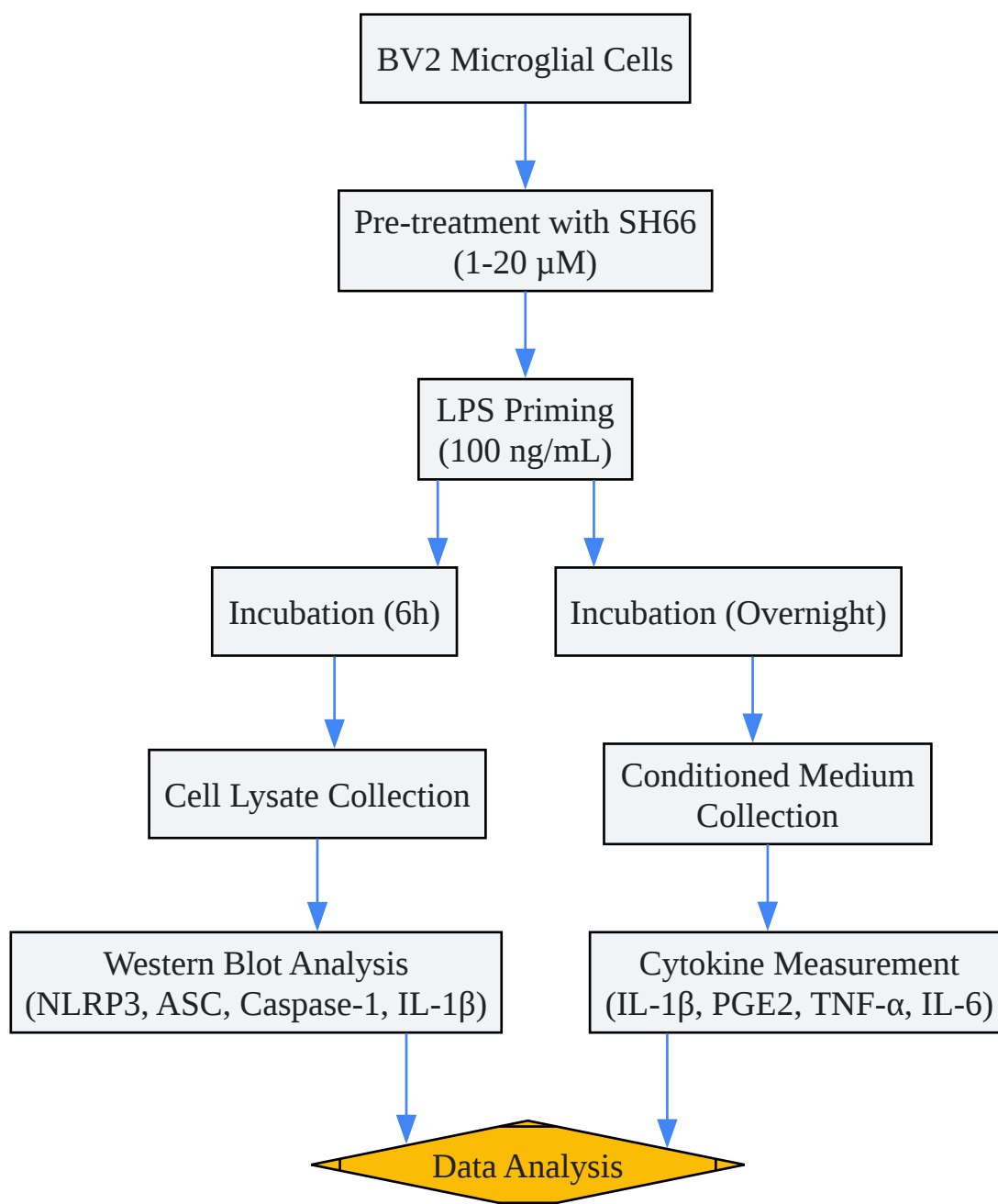
Synthesis of SH66.

## Mechanism of Anti-Neuroinflammatory Action

SH66 exerts its anti-neuroinflammatory effects by significantly reducing the levels of inflammatory mediators and pro-inflammatory cytokines in lipopolysaccharide (LPS)-activated microglial cells.[2] The primary mechanism of action is the inhibition of the NLRP3 inflammasome pathway.[2] SH66 has been shown to modulate the TLR4-MAPK-NLRP3-ASC-Caspase-1-IL-1 $\beta$  signaling cascade in LPS-activated microglia.[2]

NLRP3 Inflammasome Signaling Pathway and Inhibition by SH66:





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